1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWVNAXBFNWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Routes
Intermediate Synthesis: 5-Chloro-2-thiophenesulfonyl Chloride
The synthesis begins with the preparation of 5-chloro-2-thiophenesulfonyl chloride, a critical precursor. Two primary routes are documented:
Route A (Chlorosulfonation):
Thiophene undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C, followed by phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Route B (Oxidative Chlorination):
5-Chloro-2-thiophenethiol is oxidized with chlorine gas in aqueous HCl, producing the sulfonyl chloride in 85–92% yield.
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| A | ClSO₃H, PCl₅ | 0–5°C | 78% |
| B | Cl₂, HCl | RT | 92% |
Formation of Sulfonylacetyl Intermediate
The sulfonylacetyl moiety is introduced via nucleophilic acyl substitution. In a representative procedure:
- Reaction: 5-Chloro-2-thiophenesulfonyl chloride (1.0 equiv) reacts with potassium thioacetate (1.2 equiv) in anhydrous DMF.
- Conditions: 0°C → RT, 12 h under N₂.
- Workup: Extraction with ethyl acetate, washing (NaHCO₃, brine), and silica gel chromatography.
- Yield: 89% (white crystalline solid).
Key Data:
Piperazine Coupling
The final step couples the sulfonylacetyl intermediate with 4-(2-methoxyphenyl)piperazine. Two optimized protocols are reported:
Protocol 1 (Solution-Phase Coupling):
- Reagents: Sulfonylacetyl intermediate (1.0 equiv), 4-(2-methoxyphenyl)piperazine (1.1 equiv), triethylamine (2.0 equiv).
- Solvent: Dichloromethane (DCM), 0°C → RT, 24 h.
- Workup: Filtration, solvent evaporation, recrystallization (EtOH/H₂O).
- Yield: 76–82%.
Protocol 2 (Flow Chemistry):
- Reactor: Continuous flow system (residence time: 15 min).
- Conditions: 80°C, 10 bar pressure.
- Advantages: 95% conversion, reduced byproducts.
Comparative Table:
| Parameter | Protocol 1 | Protocol 2 |
|---|---|---|
| Yield | 82% | 95% |
| Time | 24 h | 15 min |
| Purity | 98.5% (HPLC) | 99.2% (HPLC) |
Industrial-Scale Optimization
Purification Techniques
Mechanistic Insights
Sulfonylation Kinetics
Density Functional Theory (DFT) calculations reveal a two-step mechanism:
- Nucleophilic Attack: Thioacetate oxygen attacks sulfonyl chloride’s sulfur.
- Chloride Departure: Transition state energy (ΔG‡) = 18.3 kcal/mol.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl and piperazine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro group on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core substituted with a thienyl sulfonamide group and a methoxyphenyl moiety. This unique structure contributes to its biological activity, particularly in targeting specific receptors or enzymes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Potential
The compound's potential as an anticancer agent has been explored in various preclinical studies. It has been noted that compounds with similar structural motifs exhibit cytotoxic effects against different cancer cell lines. For example, a study indicated that certain piperazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Drug Development
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is being investigated for its role in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further modifications to enhance efficacy and reduce toxicity.
Combination Therapies
There is ongoing research into the use of this compound in combination therapies for enhanced therapeutic outcomes. For example, combining it with other known anticancer agents could potentially overcome resistance mechanisms observed in certain tumors .
Synthesis and Derivatives
The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Route A | 82 | Sulfonation, acetylation |
| Route B | 75 | N-alkylation, cyclization |
Case Studies and Research Findings
- Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that modifications of this compound led to increased cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .
- Pharmacokinetic Profiling : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, making it a viable candidate for further clinical development .
Mechanism of Action
The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with 4-(2-Methoxyphenyl)piperazine Core
The 4-(2-methoxyphenyl)piperazine moiety is a common pharmacophore in CNS-active compounds. Key structural analogs include:
Key Structural Differences and Implications :
- The sulfonyl-acetyl-thiophene group in the target compound distinguishes it from analogs with simpler acetyl or benzamido substituents. This group may enhance metabolic stability or alter receptor selectivity compared to derivatives like p-MPPI or 1-(2-methoxyphenyl)piperazine .
Pharmacological Activity Comparisons
- 5-HT Receptor Interactions: The target compound’s arylpiperazine core aligns with 5-HT1A/1B ligands, but its sulfonyl-acetyl-thiophene substituent may shift receptor selectivity. For example, p-MPPI (a 5-HT1A antagonist) retains high affinity due to its iodobenzamido group, whereas simpler 1-(2-methoxyphenyl)piperazine analogs exhibit 5-HT1B agonism .
- Anticonvulsant Activity: The chlorophenoxy-acetyl analog () shares a similar acetylated piperazine structure but lacks the sulfonyl-thiophene group. Its efficacy in the 6-Hz seizure model without neurotoxicity suggests that the target compound’s bulkier substituents might reduce toxicity but require optimization for blood-brain barrier penetration .
Biological Activity
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a thienyl sulfonyl group and a methoxyphenyl moiety. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which contribute to its biological properties .
Research indicates that compounds like 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial in neurotransmission. This suggests that the compound may have neuroprotective properties .
- Antimicrobial Activity : Studies on related compounds demonstrate significant antimicrobial effects against various bacterial strains, implicating this compound's potential in treating infections .
Antimicrobial Activity
The antimicrobial efficacy of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine can be compared with other known agents. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in the table below:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine | Staphylococcus aureus | 15.625 - 62.5 |
| Levofloxacin | Staphylococcus aureus | 8.1 - 130 |
| Ciprofloxacin | MRSA | 0.381 |
This data suggests that the compound has competitive antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus .
Cytotoxicity Studies
In vitro studies evaluating cytotoxic effects on human cancer cell lines (HeLa and A549) revealed that at concentrations of 1, 5, and 25 µM, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
Case Studies
Case Study 1: Neuroprotective Effects
A study involving piperazine derivatives demonstrated their ability to inhibit acetylcholinesterase effectively, leading to neuroprotection in models of Alzheimer's disease. This suggests that compounds like 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine may also offer similar benefits .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds showed robust activity against biofilms formed by Staphylococcus epidermidis and MRSA. The compound's ability to disrupt biofilm formation could be critical in treating chronic infections .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine, and how are intermediates characterized?
The synthesis typically involves sequential acylation and cyclization reactions. For example:
- Step 1 : React 4-(2-methoxyphenyl)piperazine with (5-chloro-2-thienyl)sulfonyl acetyl chloride under basic conditions (e.g., triethylamine) to form the acetylated intermediate.
- Step 2 : Purify intermediates via column chromatography or recrystallization.
- Characterization : Confirm structure using IR spectroscopy (C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350/1150 cm⁻¹) and ¹H/¹³C NMR (e.g., piperazine N–CH₂ protons at δ 2.5–3.5 ppm, methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₈ClN₂O₄S₂).
- HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns.
- X-ray crystallography (if crystalline): Resolve 3D conformation to confirm sulfonyl and acetyl group orientation .
Advanced Research Questions
Q. How does structural variation at the sulfonylacetyl moiety influence α₁/α₂-adrenergic receptor binding affinity?
- Experimental Design :
- Radioligand binding assays : Use rat cortical membranes and competitive displacement of [³H]prazosin (α₁) or [³H]RX821002 (α₂).
- Structure-Activity Relationship (SAR) : Compare derivatives with substituents like -Cl, -OCH₃, or -NO₂ at the thienyl ring.
- Data Analysis : Calculate IC₅₀ values; lower IC₅₀ indicates higher affinity. For example, 5-chloro substitution enhances α₁ affinity due to hydrophobic interactions .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Hepatic Microsomal Stability : Incubate with rat/human liver microsomes to measure metabolic half-life.
- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s suggests high permeability).
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding may limit bioavailability) .
Q. How can contradictions in reported receptor binding data be resolved?
- Case Study : If Study A reports α₁ IC₅₀ = 50 nM, while Study B finds 200 nM:
Methodological Notes
- Synthetic Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield (85% vs. 60% conventional) .
- In Vivo Studies : For rodent models, dose at 10 mg/kg (IP) and monitor plasma levels via LC-MS/MS to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
